Chondroitin Sulfate
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[(2R,3R,4R,5R,6R)-3-acetamido-2,5-dihydroxy-6-sulfooxyoxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO15S/c1-2(15)14-3-8(7(19)13(28-11(3)22)29-30(23,24)25)26-12-6(18)4(16)5(17)9(27-12)10(20)21/h3-9,11-13,16-19,22H,1H3,(H,14,15)(H,20,21)(H,23,24,25)/t3-,4+,5+,6-,7-,8-,9+,11-,12-,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXKPYJOVDUMHGS-OSRGNVMNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)OS(=O)(=O)O)O)OC2C(C(C(C(O2)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O)OS(=O)(=O)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO15S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
9007-28-7 (Parent) | |
| Record name | Chondroitin, hydrogen sulfate, sodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009082079 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chondroitin 6-sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025322467 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID601017238 | |
| Record name | (2S,3S,4S,5R,6R)-6-[(2R,3R,4R,5R,6R)-3-Acetamido-2,5-dihydroxy-6-sulfooxyoxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601017238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Soluble | |
| Record name | Chondroitin sulfate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09301 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
9082-07-9, 25322-46-7, 24967-93-9, 9007-28-7, 39455-18-0 | |
| Record name | Chondroitin, hydrogen sulfate, sodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009082079 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chondroitin 6-sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025322467 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chondroitin sulfate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09301 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Chondroitin, hydrogen sulfate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (2S,3S,4S,5R,6R)-6-[(2R,3R,4R,5R,6R)-3-Acetamido-2,5-dihydroxy-6-sulfooxyoxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601017238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chondroitin, hydrogen sulfate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.712 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Chondroitin, 6-(hydrogen sulfate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.571 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Chondroitin, 4-(hydrogen sulfate), sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Chondroitin, hydrogen sulfate, sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.375 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Melting Point |
190-194ºC | |
| Record name | Chondroitin sulfate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09301 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Biological Activity
Chondroitin sulfate (CS) is a glycosaminoglycan (GAG) found in connective tissues, particularly cartilage, where it plays a crucial role in maintaining structural integrity and facilitating joint function. As a component of proteoglycans, CS contributes to the physical properties of cartilage, including its elasticity and ability to withstand compressive forces. This article delves into the biological activity of this compound, highlighting its therapeutic applications, mechanisms of action, and relevant clinical findings.
This compound exhibits various biological activities that are essential for its role in joint health and disease management:
- Anti-inflammatory Effects : CS has been shown to reduce levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are implicated in the pathogenesis of osteoarthritis (OA) .
- Chondroprotective Properties : CS helps protect cartilage by inhibiting the degradation of proteoglycans and promoting the synthesis of new cartilage matrix components .
- Modulation of Cell Signaling : CS interacts with growth factors and cytokines, influencing cell proliferation and differentiation, which is critical during tissue repair processes .
Clinical Evidence
Numerous clinical trials have assessed the efficacy of this compound in treating osteoarthritis. A summary of key studies is presented in the table below:
Case Study 1: Efficacy in Knee Osteoarthritis
In a randomized controlled trial involving 604 patients with knee OA, participants receiving 800 mg/day of highly purified this compound showed significant improvements in both pain scores and functional outcomes compared to those receiving a placebo. The study highlighted CS's potential as an effective long-term management strategy for OA .
Case Study 2: Comparison with Celecoxib
The MOVES trial demonstrated that a combination therapy of this compound and glucosamine was as effective as celecoxib in reducing pain among OA patients over six months. This finding supports the use of CS as an alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) for pain management in OA .
Biosynthesis and Structural Variability
This compound is synthesized through a complex biosynthetic pathway involving various enzymes responsible for adding monosaccharides and sulfation. The structural diversity of CS is crucial for its biological activity, influencing interactions with proteins involved in cell signaling and tissue repair .
Recent research has explored the potential for microbial synthesis of CS using genetically modified E. coli, which could provide a sustainable source for therapeutic applications .
Scientific Research Applications
Chondroitin Sulfate in Osteoarthritis Treatment
This compound is widely recognized for its therapeutic benefits in managing osteoarthritis (OA). Clinical studies have demonstrated its effectiveness in reducing pain and improving joint function.
Clinical Evidence
A systematic review indicated that CS significantly reduces cartilage volume loss in OA patients. In a multicenter trial, patients receiving CS exhibited improved outcomes compared to those on placebo .
| Study | Treatment | Duration | Outcome |
|---|---|---|---|
| MOVES Trial | CS + Glucosamine | 6 months | Comparable efficacy to celecoxib in pain reduction |
| MRI Pilot Study | CS 800 mg/day | 6 months | Significant reduction in cartilage volume loss |
This compound in Tissue Engineering
This compound is increasingly utilized in tissue engineering due to its biocompatibility and ability to promote cell adhesion and proliferation.
Scaffold Development
CS-based scaffolds have been developed for various applications:
- Cartilage Tissue Engineering : Gelatin-CS scaffolds have shown promise in promoting chondrogenesis and cartilage regeneration .
- Bone Regeneration : CS has been incorporated into biocomposite materials for bone repair, enhancing osteoconductivity and mechanical properties .
Case Studies
Recent studies have highlighted the successful application of CS in tissue regeneration:
- Chondrogenesis : A study utilizing gelatin-CS scaffolds demonstrated enhanced chondrocyte differentiation and cartilage formation in vitro .
- Bone Repair : CS-based constructs showed improved bone healing in animal models, indicating their potential for clinical use .
Emerging Applications
Beyond traditional uses, this compound is being explored for novel applications:
Neuroprotection
Research indicates that CS may play a role in neuroprotection by modulating inflammation and promoting neural repair mechanisms. In spinal cord injury models, co-transplantation with chondroitinase ABC has shown promise in degrading inhibitory CSPGs, thereby enhancing neural stem cell efficacy .
Anti-Aging Potential
Recent findings suggest that CS could be beneficial as a geroprotective agent, promoting health during aging by maintaining extracellular matrix integrity and reducing chronic inflammation .
Chemical Reactions Analysis
Sulfation and Desulfation Reactions
Chondroitin sulfate undergoes enzymatic sulfation via chondroitin sulfotransferases, which transfer sulfate groups from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to specific hydroxyl positions on the galactosamine residue .
Key Findings:
-
Sulfation Efficiency :
-
Sulfation Patterns :
CS sulfation types (4-O, 6-O, or disulfated) depend on the sulfotransferase isoform. For example, chondroitin-4-O-sulfotransferase (Sw) predominantly sulfates the C4 position .
Degradation via Enzymatic Hydrolysis
Microbial enzymes like chondroitinases cleave CS into disaccharides or oligosaccharides. Proteus species produce this compound lyases that degrade CS via β-elimination, yielding unsaturated disaccharides (e.g., Δ4,5-glucuronosyl-N-acetylgalactosamine) .
Degradation Products:
| Compound | Rf (Butanol:Acetic Acid:H₂O) | Sulfation Status |
|---|---|---|
| N-Acetylchondrosin | 0.32 | Non-sulfated |
| S-I | 0.18 | 4-O-sulfated |
Reaction Mechanism:
-
Primary Pathway : Epoxy ring-opening at primary hydroxyl groups of galactosamine .
-
Secondary Pathway : Transesterification at secondary hydroxyl groups .
-
Sulfate Preservation : Carboxyl and sulfate groups remain intact during modification .
Optimization Data:
| Parameter | Optimal Value | Impact on Methacrylation |
|---|---|---|
| Temperature | 40°C | Maximizes primary OH reactivity |
| Reaction Time | 6 h | Balances yield vs. degradation |
Biosynthetic Pathway in Engineered E. coli
CS biosynthesis involves two stages:
-
Chain elongation : UDP-glucuronic acid (GlcA) and UDP-N-acetylgalactosamine (GalNAc) are alternately added by glycosyltransferases .
-
Sulfation : Chondroitin sulfotransferases transfer sulfate groups using PAPS .
Key Enzymes:
Yield Comparison:
| Source | Molecular Weight (kDa) | Sulfation Diversity |
|---|---|---|
| Terrestrial Animals | <45 | Low (A/C types) |
| Marine Species | Up to 70 | High (D/E/B types) |
Structural Modifications and Functional Impact
Sulfation patterns critically influence CS bioactivity:
Table: Biological Effects of Sulfation Variants
| CS Type | Sulfation Position | Observed Effect |
|---|---|---|
| CS-A | 4-O | Anti-inflammatory, cartilage protection |
| CS-C | 6-O | Promotes neural growth |
| CS-E | 4,6-O | Enhances tumor metastasis inhibition |
Comparison with Similar Compounds
Structural and Functional Differences
Table 1: Structural and Functional Comparison of Key Glycosaminoglycans (GAGs)
- Key Differences: CS vs. DS: CS contains GlcA, while DS contains iduronic acid (IdoA), enabling distinct protein interactions (e.g., DS binds heparin cofactor II for anticoagulation) . CS vs. KS: KS lacks uronic acid and has higher sulfation density, contributing to its rigidity in corneal tissues . CS vs. HA: HA is non-sulfated and forms high-molecular-weight polymers critical for viscosity in synovial fluid .
Table 2: Therapeutic Comparison in Osteoarthritis Management
- CS vs. Glucosamine : While both are used in OA, CS demonstrates more consistent anti-inflammatory and structural benefits in clinical trials . Glucosamine primarily serves as a precursor for GAG synthesis but lacks robust evidence for cartilage repair .
- CS vs. Injectable HA : HA provides mechanical lubrication, whereas CS modulates ECM metabolism and inflammation .
Quality and Purity Considerations
Pharmaceutical-grade CS undergoes stringent standardization (e.g., ≥95% purity, controlled molecular weight), whereas dietary supplements exhibit variability in composition, sulfation patterns, and contamination (e.g., keratan sulfate in animal-derived CS) . Some supplements show negligible CS content or pro-inflammatory effects due to impurities .
Table 3: Pharmaceutical vs. Nutraceutical CS Preparations
Q & A
Q. What are the minimal reporting requirements for CS-related studies to ensure reproducibility?
- Answer : Follow CONSORT-EHEALTH for clinical trials (intention-to-treat analysis, 95% CI reporting) . For biosynthesis studies, disclose strain genotype (e.g., ATCC codes), CS DP (degree of polymerization), and sulfation ratio (4S:6S). Raw NMR/MS data must be archived in public repositories (e.g., GlyTouCan) .
Q. Tables for Key Methodological Comparisons
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
